3,3-Dimethylchinolin-2,4(1H,3H)-dion

Übersicht

Beschreibung

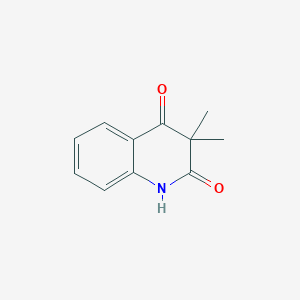

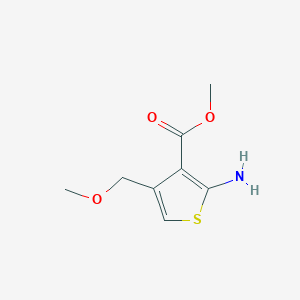

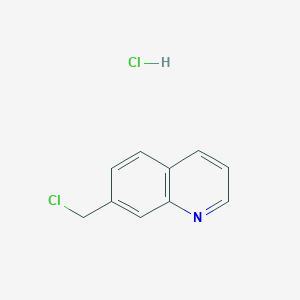

3,3-Dimethylquinoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of 3,3-Dimethylquinoline-2,4(1H,3H)-dione makes it an interesting subject for research and development.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylquinoline-2,4(1H,3H)-dione has numerous applications in scientific research:

Wirkmechanismus

Target of Action

Similar compounds have been used in photodynamic therapy (pdt), which typically targets abnormal cell growth such as cancer cells and a broad spectrum of microorganisms .

Mode of Action

In the context of PDT, the compound, when excited by light at an appropriate wavelength, interacts with oxygen present in the cell to generate reactive oxygen species (ROS) . This process, known as photosensitization, can cause damage to the targeted cells .

Biochemical Pathways

In general, photosensitizing compounds used in PDT can affect various cellular pathways, primarily through the generation of ROS .

Result of Action

In the context of pdt, the generation of ros can lead to cellular damage and death, particularly in targeted abnormal cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylquinoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of aniline with acetophenone, followed by cyclization. This reaction typically requires a catalyst, such as a zeolite, to proceed efficiently . Another method involves the use of propargylic alcohols in an acid-catalyzed tandem reaction, which can yield various quinoline derivatives depending on the specific conditions and reagents used .

Industrial Production Methods

Industrial production of 3,3-Dimethylquinoline-2,4(1H,3H)-dione often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides, which have distinct chemical properties and applications.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,3-Dimethylquinoline-2,4(1H,3H)-dione include other quinoline derivatives such as:

- 2-Methylquinoline

- 4-Hydroxyquinoline

- 8-Hydroxyquinoline

Uniqueness

What sets 3,3-Dimethylquinoline-2,4(1H,3H)-dione apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZVQZZQTUTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine](/img/structure/B2357129.png)

![2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)